3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-6-4-7-14(12-13)20-11-5-10-18-15-8-2-3-9-16(15)21-17(18)19/h2-4,6-9,12H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXWZPLFZLNPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321810 | |
| Record name | 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838816-92-5 | |
| Record name | 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 3-methylphenol with 3-chloropropylamine to form 3-(3-methylphenoxy)propylamine. This intermediate is then reacted with 2-aminophenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoxazole ring or the methylphenoxypropyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that benzoxazole derivatives, including 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells such as:
| Cell Line | Cytotoxic Effect |
|---|---|
| MCF-7 | Moderate |
| A549 | Significant |
| HT-29 | Significant |
These findings suggest that this compound may be explored further for its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Similar benzoxazole derivatives have shown activity against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 32 |
| Escherichia coli | 64 |
These results indicate that the compound may possess significant antimicrobial properties, warranting further exploration in pharmaceutical applications.
Anti-inflammatory Activity
Benzoxazole derivatives are recognized for their anti-inflammatory properties. The mechanism of action may involve inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. Research has shown that these compounds can reduce COX-2 mediated reactions critical in inflammatory diseases.
Biochemical Probes
The compound is being investigated as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific molecular targets allows for the modulation of enzyme activity or alteration of signal transduction pathways, which is crucial for understanding various biological processes.
Materials Science
In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure makes it a suitable candidate for creating advanced materials with tailored properties.
Case Studies and Research Findings
Recent studies have explored the synthesis and application of this compound in various contexts:
-
Synthesis Methods
The synthesis typically involves the reaction of 2-methoxyphenol with 3-chloropropylamine to form an intermediate, which is then reacted with 2-aminobenzoic acid under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. -
Biological Activity Assessment
In vitro studies have demonstrated that this compound exhibits moderate to significant cytotoxicity against multiple human cancer cell lines, alongside notable antimicrobial activity against common bacterial strains.
Mechanism of Action
The mechanism of action of 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications: Benzoxazolone vs. Benzothiazolone
A critical structural comparison involves replacing the benzoxazolone oxygen with sulfur to form benzothiazolone analogs. For example, 3-[3-(3-methylphenoxy)propyl]-1,3-benzothiazol-2(3H)-one () shares identical substituents but differs in the heteroatom (S instead of O). Key differences include:
- Lipophilicity : The thione group may increase logP, enhancing membrane permeability but reducing aqueous solubility .
Table 1: Structural Comparison of Benzoxazolone and Benzothiazolone Analogs
| Compound | Heteroatom | Molecular Formula | Key Substituent |
|---|---|---|---|
| Target Compound | O | C₁₇H₁₇NO₃ | 3-(3-Methylphenoxy)propyl |
| 3-[3-(3-Methylphenoxy)propyl]-benzothiazolone | S | C₁₇H₁₇NO₂S | 3-(3-Methylphenoxy)propyl |
Substituent Variations in Benzoxazolone Derivatives
Piperazine-Linked Benzoxazolones ()
Compounds like 3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one feature piperazine spacers connecting two benzoxazolone units. These derivatives exhibit:
- Flexibility vs. Rigidity : Longer alkyl chains (e.g., butyl vs. propyl) may influence conformational stability and pharmacokinetics .
Cyclic Amine-Substituted Benzoxazolones ()
Derivatives such as 3-[3-(piperidin-1-yl)propyl]-1,3-benzoxazol-2(3H)-one replace the phenoxy group with cyclic amines. These modifications:
Structure-Activity Relationship (SAR) Insights
- Linker Length : A three-carbon propyl chain balances flexibility and rigidity, optimizing interactions with hydrophobic pockets in target proteins.
- Aromatic Substitutions: The 3-methyl group on the phenoxy ring may reduce steric hindrance while maintaining π-π stacking interactions, a feature absent in bulkier substituents .
- Heteroatom Effects : Benzothiazolone analogs () may exhibit stronger inhibition of thiol-dependent enzymes (e.g., glutathione reductase) compared to benzoxazolones .
Biological Activity
3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one is a compound recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring linked to a 3-methylphenoxypropyl group , which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 283.32 g/mol. Its structure is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may function as an inhibitor or modulator in several biochemical pathways, influencing processes such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its application as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may exhibit cytotoxic effects on cancer cells, making it a candidate for further development as an anticancer drug.
- Quorum Sensing Inhibition : It has been noted for its ability to inhibit quorum sensing in bacteria, which could reduce pathogenicity and virulence.
Antimicrobial Activity
Research has indicated that this compound exhibits selective antibacterial activity. It has been tested against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to it have shown varying degrees of effectiveness against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Bacillus subtilis | X µg/mL |
| Example B | Escherichia coli | Y µg/mL |
Note: Specific MIC values for this compound are not available but can be extrapolated from related studies.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).
- Findings : Compounds related to benzoxazole derivatives have shown selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents.
Case Studies
-
Quorum Sensing Inhibition :
A study evaluated the ability of benzoxazole derivatives to inhibit quorum sensing in Pseudomonas aeruginosa. The results indicated that certain derivatives significantly reduced biofilm formation and virulence factor production, suggesting a therapeutic avenue for treating infections caused by this pathogen . -
Cytotoxicity Evaluation :
Research on various benzoxazole derivatives demonstrated their cytotoxicity against multiple cancer cell lines. The structure-activity relationship established in these studies provides insights into modifications that could enhance efficacy and selectivity .
Q & A
Q. What are the optimized synthetic routes for 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one, and how can reaction conditions be controlled to improve yield?
The synthesis of benzoxazole derivatives typically involves multi-step protocols. For example, triazole-substituted benzoxazoles are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in analogous compounds . Key parameters include:
- Catalyst selection : Cu(I) catalysts improve regioselectivity and yield.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side reactions.
- Purification : Column chromatography or recrystallization ensures purity. For example, yields of structurally related compounds improved from 65% to 82% by adjusting solvent ratios .
Q. How can spectroscopic and crystallographic methods be employed to confirm the structural identity of this compound?
Structural validation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR detects substituent patterns (e.g., methylphenoxy groups) and benzoxazole ring protons .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 9.1097 Å, β = 93.405°) provide unambiguous confirmation of stereochemistry and intermolecular interactions .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Standard assays include:
- Antimicrobial screening : Agar diffusion or microdilution assays against S. aureus or C. albicans, with MIC (minimum inhibitory concentration) values compared to controls like ampicillin .
- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, depending on hypothesized activity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents for enhancing pharmacological activity?
SAR strategies involve:
- Analog synthesis : Modifying the 3-methylphenoxy or benzoxazole moieties (e.g., fluorophenyl or thiazole substitutions) .
- Biological testing : Comparing IC₅₀ values across analogs in target-specific assays. For example, dibenzofuran derivatives showed enhanced apoptosis induction when alkylamino groups were introduced .
- Statistical analysis : Multivariate regression identifies substituent contributions to activity (e.g., logP vs. potency correlations).
Q. How can computational modeling predict binding interactions between this compound and biological targets?
Molecular docking (e.g., AutoDock Vina) and dynamics simulations are used to:
- Identify binding poses : Align the benzoxazole core with hydrophobic pockets of target proteins (e.g., kinases) .
- Quantify affinity : Scoring functions estimate binding energies (ΔG). For triazole-acetamide analogs, docking revealed hydrogen bonds with catalytic residues .
- Validate experimentally : Correlate docking scores with IC₅₀ values from enzyme assays.
Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies may arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, incubation time) .
- Structural benchmarking : Compare X-ray/NMR data to confirm analog purity and conformation .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., substituent electronegativity vs. antimicrobial potency).
Q. How can regioselectivity challenges in benzoxazole functionalization be addressed during synthesis?
Regioselectivity is controlled by:
- Directing groups : Electron-donating substituents (e.g., methoxy) guide electrophilic substitution to specific positions .
- Catalytic systems : Pd-mediated cross-coupling favors C-5 or C-6 functionalization in benzoxazoles .
- Protecting groups : Temporary protection of reactive sites (e.g., amine groups) prevents undesired side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
